REACTION_CXSMILES
|
Br[C:2]1[C:3]([NH2:9])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[CH2:10]([O:12][CH:13]=[CH:14]C)[CH3:11].COCCOC.C1(C)C=CC=CC=1.O.CCO>[N+](CC)(CC)(CC)CC.[Cl-].O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:8][C:5]1[N:4]=[C:3]([NH2:9])[C:2]([CH:11]=[CH:10][O:12][CH2:13][CH3:14])=[CH:7][N:6]=1 |f:2.3.4.5,6.7,^1:46,65|
|
Name
|
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)N
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=CC
|
Name
|
DME toluene H2O EtOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCOC.C1(=CC=CC=C1)C.O.CCO
|
Name
|
|
Quantity
|
67 g
|
Type
|
catalyst
|
Smiles
|
[N+](CC)(CC)(CC)CC.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
35 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 24 h
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography (SiO2, gradient elution, EtOAc/petroleumether 1:10>1:4)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)N)C=COCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |